Osimertinib Impurity N

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Osimertinib Impurity N is a chemical compound associated with the synthesis and degradation of osimertinib, a third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI). Osimertinib is primarily used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations. Impurities like this compound are crucial for understanding the drug’s stability, efficacy, and safety profile.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Osimertinib Impurity N involves multiple steps, including the use of various reagents and catalysts. The exact synthetic route can vary, but typically involves the following steps:

Starting Material: The synthesis begins with a precursor compound, which undergoes a series of chemical reactions.

Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels.

Purification: The final product is purified using techniques such as chromatography to isolate this compound from other by-products.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and quality. The process involves:

Batch Production: Large quantities of the starting material are processed in batches.

Quality Control: Each batch undergoes rigorous quality control to ensure the purity and consistency of this compound.

Regulatory Compliance: The production process complies with regulatory standards to ensure safety and efficacy.

化学反应分析

Types of Reactions

Osimertinib Impurity N can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents, leading to the formation of different oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Reaction Conditions: These reactions are typically carried out under controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may result in the formation of deoxygenated products.

科学研究应用

Analytical Chemistry Applications

Osimertinib Impurity N serves a crucial role in the analytical assessment of osimertinib formulations. The following points highlight its significance:

- Impurity Profiling : The identification and quantification of impurities in drug substances are critical for ensuring the safety and efficacy of pharmaceutical products. This compound is utilized as a reference standard in high-performance liquid chromatography (HPLC) methods to analyze organic impurities in osimertinib formulations. This method helps establish the purity of the drug and ensures compliance with regulatory standards .

- Stability Studies : Researchers employ this compound to study the stability and degradation pathways of osimertinib under various conditions. Understanding these pathways is essential for determining the shelf life and storage requirements of the drug .

- Method Development : The compound aids in developing robust analytical methods for detecting and quantifying impurities in osimertinib. For instance, studies have demonstrated that HPLC methods can effectively separate osimertinib from its impurities, ensuring accurate dosage forms .

Pharmacological Research

This compound is also pivotal in pharmacological studies, particularly concerning its effects on non-small cell lung cancer (NSCLC):

- Efficacy Analysis : Clinical studies have investigated the efficacy of osimertinib in treating advanced NSCLC, especially in cases resistant to first-generation EGFR inhibitors. Osimertinib, which targets both sensitizing mutations and T790M resistance mutations, has shown promising results in improving overall survival rates among patients . The presence of impurities like this compound can influence the pharmacokinetics and pharmacodynamics of the drug.

- Adverse Reaction Monitoring : Research indicates that monitoring impurities such as this compound can help assess adverse reactions associated with osimertinib treatment. Understanding how these impurities affect drug metabolism can provide insights into managing side effects .

Clinical Case Studies

Several clinical studies illustrate the application of this compound within therapeutic contexts:

- Case Study Analysis : A study involving 90 patients with advanced lung adenocarcinoma treated with osimertinib reported an overall response rate (ORR) of 63.3% and a disease control rate (DCR) of 93.3%. These findings underscore the effectiveness of osimertinib against tumors resistant to prior therapies . The role of impurities like this compound in influencing treatment outcomes is an area of ongoing research.

- Real-World Evidence : Real-world data have been collected to evaluate the long-term outcomes of patients treated with osimertinib. In one study, patients showed a median overall survival (OS) of 38.6 months when treated with first-line osimertinib, demonstrating its effectiveness compared to traditional therapies . Research into how impurities affect patient responses continues to be vital.

作用机制

The mechanism of action of Osimertinib Impurity N is closely related to its parent compound, osimertinib. Osimertinib works by irreversibly binding to the EGFR with specific mutations (such as T790M, L858R, and exon 19 deletions), inhibiting its activity and preventing the proliferation of cancer cells . The impurity itself may not have a direct therapeutic effect but is crucial for understanding the overall pharmacokinetics and pharmacodynamics of osimertinib.

相似化合物的比较

Similar Compounds

Gefitinib: A first-generation EGFR-TKI used in the treatment of NSCLC.

Erlotinib: Another first-generation EGFR-TKI with similar applications.

Afatinib: A second-generation EGFR-TKI designed to overcome resistance to first-generation inhibitors.

Dacomitinib: Another second-generation EGFR-TKI with a broader spectrum of activity.

Uniqueness of Osimertinib Impurity N

This compound is unique due to its specific association with osimertinib, a third-generation EGFR-TKI. Unlike first and second-generation inhibitors, osimertinib is designed to target specific resistance mutations, making it more effective in certain patient populations. The study of this compound helps in understanding the unique degradation pathways and potential side effects associated with osimertinib, contributing to the development of safer and more effective cancer therapies .

生物活性

Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), is primarily used in the treatment of non-small cell lung cancer (NSCLC) with specific mutations. However, the biological activity of its impurities, particularly Osimertinib Impurity N , is less well-documented. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Overview of Osimertinib

Osimertinib (AZD9291) is designed to target both sensitizing mutations in EGFR and the T790M resistance mutation. It has shown significant efficacy in clinical trials, leading to its approval for patients with advanced NSCLC who have developed resistance to earlier EGFR TKIs. The drug's mechanism involves irreversible binding to the EGFR, inhibiting its phosphorylation and subsequent downstream signaling pathways that promote tumor growth and survival .

- EGFR Inhibition : Similar to osimertinib, impurities may also exhibit some degree of EGFR inhibition, although typically at reduced potency.

- Kinase Inhibition : Research indicates that osimertinib affects multiple kinases beyond EGFR, with varying IC50 values. Impurities might share this characteristic but require specific evaluation .

Efficacy and Safety Profiles

A study conducted on patients with advanced NSCLC indicated that osimertinib was highly effective, achieving an objective response rate (ORR) of 61% and a median progression-free survival (PFS) of 9.6 months among patients with T790M mutations . The safety profile was acceptable with manageable side effects.

Table 1: Summary of Clinical Efficacy Data for Osimertinib

| Study Reference | Patient Population | ORR (%) | mPFS (months) | Common AEs (%) |

|---|---|---|---|---|

| Advanced NSCLC | 61 | 9.6 | Diarrhea (28.9), Rash (24.4) | |

| Lung Adenocarcinoma | 63.3 | 10.41 | Dry Skin (17.8), Paronychia (13.3) |

Case Studies

In a retrospective analysis involving 94 patients who received osimertinib after prior treatments, the drug demonstrated significant efficacy against CNS metastases, with a median systemic PFS of 8.8 months . The study highlighted the importance of monitoring for potential adverse effects related to impurities.

Comparative Analysis with Other EGFR TKIs

Osimertinib has been compared to other EGFR TKIs such as gefitinib and afatinib in terms of brain penetration and overall efficacy against brain metastases. Studies showed that osimertinib had superior blood-brain barrier penetration, which is crucial for treating brain metastases effectively .

Table 2: Comparison of Osimertinib with Other EGFR TKIs

| Drug | Brain Penetration | Efficacy in CNS Metastases |

|---|---|---|

| Osimertinib | High | Significant tumor regression |

| Gefitinib | Moderate | Limited efficacy |

| Afatinib | Moderate | Limited efficacy |

属性

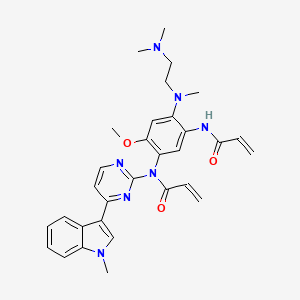

IUPAC Name |

N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]-prop-2-enoylamino]phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H35N7O3/c1-8-29(39)33-24-18-27(28(41-7)19-26(24)36(5)17-16-35(3)4)38(30(40)9-2)31-32-15-14-23(34-31)22-20-37(6)25-13-11-10-12-21(22)25/h8-15,18-20H,1-2,16-17H2,3-7H3,(H,33,39) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKGIJXFKPBAFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)N(C4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC)C(=O)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H35N7O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。